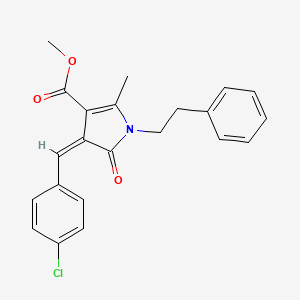
N-benzyl-N-methyl-N-(prop-2-yn-1-yl)pent-4-en-2-yn-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
The synthesis of BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM typically involves multiple steps. One common method includes the reaction of benzyl chloride with methylamine to form benzylmethylamine. This intermediate is then reacted with pent-4-en-2-yn-1-yl chloride and prop-2-yn-1-yl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .
Chemical Reactions Analysis
BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new derivatives.
Scientific Research Applications
BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar compounds to BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM include:
N-Phenylpropargylamine: Known for its use in the synthesis of pharmaceuticals.
N-Benzylpropargylamine: Similar in structure but with different substituents, leading to varied biological activities.
Propargylamines: A class of compounds with a propargyl group, known for their diverse applications in organic synthesis and medicinal chemistry.
BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C16H18N+ |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
benzyl-methyl-pent-4-en-2-ynyl-prop-2-ynylazanium |
InChI |
InChI=1S/C16H18N/c1-4-6-10-14-17(3,13-5-2)15-16-11-8-7-9-12-16/h2,4,7-9,11-12H,1,13-15H2,3H3/q+1 |
InChI Key |
DCWQKCLEHGONRL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](CC#C)(CC#CC=C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B15035539.png)
![2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol](/img/structure/B15035541.png)
![Ethyl 5-acetyl-2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B15035542.png)

![2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B15035554.png)
![3-(5-bromo-2-thienyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15035560.png)


![(4E)-4-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B15035581.png)
methanolate](/img/structure/B15035588.png)
![5-heptyl-6-hydroxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-3-(phenylcarbonyl)pyrimidin-4(3H)-one](/img/structure/B15035592.png)
![2-chloro-6-ethoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B15035605.png)

![(5Z)-5-({3-Bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15035646.png)
